N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, a fluorobenzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the thiophene derivative, followed by the introduction of the dimethylamino group and the fluorobenzene sulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the fluorine atom may result in various substituted benzene derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate due to its unique structural features.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group and the sulfonamide moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring and the fluorobenzene group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound also contains a dimethylamino group and is used in photoinitiating systems.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: This thiophene derivative shows urease inhibition activity.
Uniqueness
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is unique due to its combination of functional groups, which provide a balance of electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(2)14(11-7-8-20-10-11)9-16-21(18,19)13-5-3-12(15)4-6-13/h3-8,10,14,16H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCYWULLIBSRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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